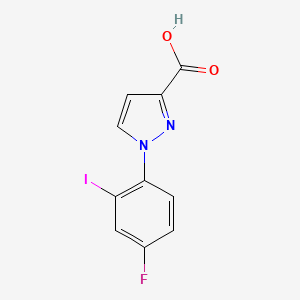

1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid

Description

1-(4-Fluoro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-fluoro-2-iodophenyl substituent at the 1-position of the pyrazole ring. The iodine atom at the 2-position introduces steric bulk and polarizability, while the fluorine at the 4-position enhances electron-withdrawing effects. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogenated aromatic system for targeted reactivity .

Properties

Molecular Formula |

C10H6FIN2O2 |

|---|---|

Molecular Weight |

332.07 g/mol |

IUPAC Name |

1-(4-fluoro-2-iodophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6FIN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |

InChI Key |

YLDUUBDGILCWQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)I)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Fluoro-2-iodophenyl)-1H-pyrazole-3-carboxylic Acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the pyrazole ring via cyclization reactions involving hydrazine derivatives.

- Introduction of the 4-fluoro-2-iodophenyl substituent at the N1 position of the pyrazole.

- Functionalization at the 3-position of the pyrazole ring to install the carboxylic acid group.

Stepwise Preparation Approach

Preparation of Halogenated Aromatic Ketone or Acid Precursors

According to a patent disclosure (CN105646355A), a key intermediate, 1-(5-fluoro-2-iodophenyl)ethyl ketone, can be prepared by methylation of diethyl 1H-pyrazole-3,5-dicarboxylate derivatives followed by selective halogenation steps and purification. The process involves:

- Dissolving diethyl 1H-pyrazole-3,5-dicarboxylic acid in acetone.

- Adding potassium carbonate and iodomethane under stirring at 60 °C overnight to methylate the pyrazole nitrogen.

- Filtering and purifying the product by solvent extraction and evaporation.

This intermediate is crucial for subsequent transformations to install the pyrazole and carboxylic acid functionalities.

Pyrazole Ring Formation via Hydrazine Cyclization

A sonication-assisted cyclization method has been reported for synthesizing pyrazole derivatives from carboxylic acid esters and hydrazine hydrate. The general procedure involves:

- Conversion of carboxylic acid to ester using methanol and concentrated sulfuric acid under reflux.

- Treatment of the ester with sodium hydride in acetonitrile/toluene to form an oxonitrile intermediate.

- Cyclization of the oxonitrile with hydrazine hydrate in acetic acid under sonication to yield the pyrazole core.

This method has been applied to halogen-substituted aromatic acids and provides an efficient route to pyrazole carboxylic acids with good yields and regioselectivity.

Regioselective Synthesis Using Trichloromethyl Enones

A recent study demonstrated a regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and arylhydrazine hydrochlorides. Key points include:

- Reaction of trichloromethyl enones with arylhydrazine hydrochlorides in alcoholic solvents under reflux for 16 hours.

- The nature of hydrazine controls regioselectivity: arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers.

- The trichloromethyl group acts as a precursor for the carboxyalkyl moiety, enabling one-pot synthesis of pyrazole carboxylic acids with yields ranging from 37% to 97%.

This approach could be adapted for the synthesis of this compound by selecting appropriately substituted arylhydrazines and enones.

Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methylation of pyrazole dicarboxylic acid | Diethyl 1H-pyrazole-3,5-dicarboxylic acid | K2CO3, iodomethane, acetone, 60 °C, overnight | Diethyl 1-methyl pyrazole-3,5-dicarboxylate | ~Quant. | TLC monitoring (PE/EA 10:1), filtration and solvent evaporation for purification |

| 2 | Ester hydrolysis and acid formation | Methyl pyrazole dicarboxylate derivatives | KOH in methanol (3.0 M), 0 °C to 25 °C, 10 h; acidification | 3-(Carbomethoxy)-1-methyl pyrazole-5-carboxylic acid | High | Precipitation at 0 °C, extraction with ethyl acetate, TLC monitoring (PE/EA 1:1) |

| 3 | Pyrazole ring cyclization | Oxonitrile intermediate | Hydrazine hydrate, acetic acid, sonication, 1–2 h | Pyrazole carboxylic acid derivatives | Moderate | Efficient for halogen-substituted aromatic acids; sonication accelerates reaction |

| 4 | Regioselective cyclization | Trichloromethyl enones + arylhydrazine HCl | Reflux in alcohol, 16 h | 1-substituted-3-carboxyalkyl-1H-pyrazoles | 37–97 | Regioselectivity controlled by hydrazine form; applicable to halogenated aryl substituents |

Research Findings and Analytical Data

Spectroscopic Characterization

NMR Data : For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, ^1H NMR (600 MHz, CDCl3) shows aromatic multiplets around δ 7.3 ppm and a singlet for the methyl ester at δ 3.97 ppm; ^13C NMR confirms carbonyl and aromatic carbons.

Regioisomer Identification : NMR and single-crystal X-ray diffraction (SCXR) analyses confirm regioisomeric purity, crucial for verifying substitution pattern on pyrazole ring.

Yield and Purity

Yields vary depending on the method and substrates, with sonication methods providing rapid conversion and moderate to high yields.

Regioselective methods using trichloromethyl enones can provide yields up to 97% for the desired isomer.

Chemical Reactions Analysis

1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The fluoro and iodo groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups, along with the carboxylic acid functional group, play crucial roles in these interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of 1-(4-Fluoro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid with structurally related compounds:

*Hypothetical structure inferred from analogs; †Estimated molecular weight based on iodine substitution; ‡Based on evidence 17’s structural analogs.

Key Observations:

- Molecular Weight and Lipophilicity : The iodine substituent in the target compound increases molecular weight (~332 vs. 206 for the 4-fluoro analog) and likely elevates logP, enhancing membrane permeability but reducing aqueous solubility .

- Acidity: The electron-withdrawing fluorine and iodine substituents stabilize the carboxylate anion, leading to a lower pKa compared to non-halogenated pyrazoles. However, the trifluoromethyl group in evidence 5 induces stronger acidity (pKa ~2.8) due to its superior electron-withdrawing capacity .

Biological Activity

1-(4-Fluoro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1540013-00-0) is a compound belonging to the pyrazole class of heterocycles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 332.07 g/mol. The compound features a pyrazole ring substituted with a fluorine and iodine atom, which may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study on related pyrazole compounds demonstrated significant antifungal activity against various phytopathogenic fungi, suggesting that similar derivatives, including this compound, may possess comparable effects .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain | IC50 (µg/mL) |

|---|---|---|

| Compound A | Cytospora sp. | 26.96 |

| Compound B | C. gloeosporioides | 28.84 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties. The anti-inflammatory potential of various pyrazole derivatives has been documented, with some showing IC50 values comparable to standard anti-inflammatory drugs such as diclofenac . The specific anti-inflammatory effects of this compound are yet to be fully characterized but warrant investigation based on structural similarities with other active compounds.

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | Target | IC50 (µg/mL) |

|---|---|---|

| Compound X | TNF-α Inhibition | 60.56 |

| Compound Y | IL-6 Inhibition | 57.24 |

| This compound | TBD | TBD |

The biological activity of pyrazoles often involves modulation of key signaling pathways related to inflammation and cell proliferation. For example, compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . Further research is necessary to elucidate the specific pathways influenced by this compound.

Case Studies

Although direct case studies focusing solely on this compound are sparse, related compounds have been evaluated for their pharmacological profiles. For instance, a comparative study highlighted the efficacy of structurally similar pyrazoles in treating inflammatory conditions and infections, supporting the hypothesis that this compound may exhibit similar therapeutic benefits .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-iodophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Iodination and fluorination of the phenyl ring using halogenation agents (e.g., NIS for iodination) under controlled temperatures (60–80°C) to avoid side reactions.

- Coupling reactions (e.g., Suzuki-Miyaura) to attach substituents, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Carboxylic acid formation via hydrolysis of ester intermediates using NaOH/EtOH under reflux .

Optimization Strategies:

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational methods:

- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C, 19F, and ¹²⁷I NMR) to verify iodophenyl and pyrazole ring positions .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~372.05 g/mol) and isotopic patterns from iodine .

- X-ray Crystallography : Resolve bond angles/distances, especially C-I and C-F bonds (e.g., C-I ≈ 2.10 Å) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What purification techniques are most effective for isolating high-purity samples?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

- Column Chromatography : Employ gradient elution (hexane → EtOAc) to separate iodinated byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity (>99%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace iodine with bromine, alter pyrazole substituents) to assess pharmacophore contributions .

- Biological Assays : Test against target enzymes (e.g., COX-2, kinases) using fluorescence polarization or SPR to measure binding affinity .

- Data Correlation : Compare IC₅₀ values with electronic descriptors (e.g., Hammett σ constants for substituents) .

Example SAR Findings:

| Substituent | Bioactivity (IC₅₀, μM) | Notes |

|---|---|---|

| Iodine (original) | 0.8 ± 0.1 | High potency due to halogen bonding |

| Bromine | 1.5 ± 0.3 | Reduced steric bulk lowers affinity |

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding modes with COX-2 (PDB: 3LN1). The iodine atom may occupy a hydrophobic pocket .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore Mapping : Identify critical features (e.g., carboxylic acid for H-bonding, iodine for van der Waals interactions) .

Q. What experimental strategies resolve contradictions in biological activity data?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., deiodinated analogs) that may skew results .

- Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

- pH-Dependent Degradation : The carboxylic acid group may hydrolyze in basic conditions (pH > 9), requiring neutral buffers .

Stability Data:

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| pH 7.4, 25°C | <5% | 30 days |

| pH 9.0, 40°C | 30% | 7 days |

Q. What crystallographic techniques elucidate solid-state interactions and polymorphism?

Methodological Answer:

Q. How can solubility challenges in aqueous and organic solvents be addressed?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.